4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide
Description
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)sulfonyl-N,N-diethylquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-5-24(6-2)22(25)19-14-23-20-10-8-7-9-18(20)21(19)28(26,27)17-12-15(3)11-16(4)13-17/h7-14H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDSHXTAVQZNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=CC=CC=C2N=C1)S(=O)(=O)C3=CC(=CC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.
Attachment of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with modified functional groups.
Scientific Research Applications
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit the Dishevelled 1 (DVL1) protein, which plays a crucial role in the WNT/β-catenin signaling pathway . This inhibition disrupts the pathway, leading to reduced cancer cell proliferation and increased apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural differences between the target compound and similar quinoline derivatives include:
- Sulfonyl vs. Oxo/Thioxo Groups: The 3,5-dimethylphenyl sulfonyl group in the target compound contrasts with oxo (C=O) or thioxo (C=S) groups at the 4-position in analogs like N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (Compound 47) . Sulfonyl groups typically increase polarity and metabolic stability compared to thioxo or oxo groups.
- N-Substituents : The diethylamine substituent differs from pentyl or adamantyl chains in analogs (e.g., Compound 52), affecting lipophilicity and steric bulk .
Physicochemical Properties
A hypothetical comparison based on structural analogs is summarized below:
Notes:
- The sulfonyl group in the target compound likely improves aqueous solubility compared to thioxo or imide-containing analogs .
Biological Activity
4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound possesses a quinoline core substituted with a sulfonyl group and a carboxamide moiety. The structural features contribute to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with the WNT/β-catenin signaling pathway. This pathway is crucial for various cellular functions and its dysregulation is implicated in cancer progression.
- Inhibition of DVL1 : The compound selectively inhibits Dishevelled (DVL) proteins, which are key mediators in the WNT signaling pathway. By impairing DVL's interaction with Frizzled receptors, the compound effectively turns off aberrant WNT signaling, leading to reduced tumor growth .
- Induction of Apoptosis : In vitro studies have shown that the compound induces apoptosis in cancer cell lines by elevating reactive oxygen species (ROS) levels, which can lead to cell death .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : The compound demonstrated an EC50 of 7.1 ± 0.6 μM against HCT116 colon cancer cells expressing wild-type APC . This indicates a promising therapeutic window for further development.
- Mechanistic Insights : The compound's ability to disrupt the WNT pathway was confirmed through various assays measuring TCF/LEF transcriptional activity, showcasing its role as a negative modulator of DVL1 .
Comparative Analysis
To provide context regarding its efficacy, a comparison with similar compounds is useful:
| Compound Name | Structure Features | EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | Quinoline core with sulfonyl and carboxamide | 7.1 ± 0.6 | DVL1 inhibition |
| 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-chloroquinoline-3-carboxamide | Chlorine instead of fluorine | TBD | TBD |
| 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethyl-6-bromoquinoline-3-carboxamide | Bromine instead of fluorine | TBD | TBD |
Case Studies
- WNT-dependent Colon Cancer : A study focused on the role of DVL1 in colon cancer highlighted the potential of this compound as a lead for developing new therapeutic agents targeting WNT-dependent malignancies .
- Molecular Dynamics Simulations : These simulations suggested distinct binding modes for different enantiomers of similar compounds, providing insights into optimizing structure for enhanced efficacy against DVL1 .
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of 4-((3,5-dimethylphenyl)sulfonyl)-N,N-diethylquinoline-3-carboxamide?
- Answer : Synthesis optimization should focus on reaction parameters such as temperature, solvent selection, and catalyst use. For sulfonylation and carboxamide formation steps, temperature control (e.g., 60–80°C for sulfonic acid coupling) and reaction time (12–24 hours) are critical to maximize yield . Design of Experiments (DoE) can systematically vary these factors to identify optimal conditions while minimizing experimental runs .
Q. How can the molecular structure and purity of this compound be confirmed?
- Answer : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm bond connectivity and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and spatial arrangement . Purity (>95%) should be assessed via HPLC with UV detection at 254 nm .
Q. What strategies are effective for analyzing solubility and stability under experimental conditions?
- Answer : Solubility can be tested in solvents like DMSO, ethanol, or aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC monitoring. For biological assays, ensure compatibility with cell culture media by measuring precipitation via dynamic light scattering .
Advanced Research Questions
Q. How can computational methods enhance reaction design for derivatives of this compound?
- Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. Tools like ICReDD integrate computational and experimental data to optimize reaction conditions (e.g., solvent polarity, substituent effects) and prioritize derivatives with desired electronic properties . Molecular dynamics simulations can further model interactions with biological targets .
Q. How should researchers address contradictory data in biological activity studies?
- Answer : Contradictions may arise from assay variability (e.g., cell line differences, concentration thresholds). Validate findings via orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers, while meta-analysis of dose-response curves clarifies EC₅₀/IC₅₀ consistency .
Q. What experimental approaches are recommended for studying target interactions?
- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd). For intracellular targets, fluorescence polarization or FRET-based assays monitor real-time interactions. Structural insights can be gained through cryo-EM or co-crystallization trials .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Answer : Synthesize analogs with modifications to the sulfonyl, quinoline, or diethylcarboxamide groups. Test analogs in parallel using high-throughput screening (HTS) for activity against relevant targets (e.g., kinases, GPCRs). Pair SAR data with Hirshfeld surface analysis to correlate electronic/steric effects with bioactivity .
Methodological Considerations
Q. What statistical frameworks are suitable for analyzing experimental data variability?
- Answer : Multivariate analysis (e.g., PCA) identifies dominant variables influencing yield or activity. For dose-response studies, nonlinear regression models (e.g., Hill equation) fit sigmoidal curves. Use Bayesian inference to update hypotheses iteratively when reconciling conflicting datasets .
Q. How can researchers mitigate synthesis challenges in scaling up derivatives?
- Answer : For scale-up, transition from batch to flow chemistry to improve heat/mass transfer. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy. Purification challenges (e.g., column chromatography limitations) can be addressed with countercurrent chromatography or crystallization optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
